Cimoxatone - 73815-11-9

Cimoxatone

Catalog Number: EVT-264893
CAS Number: 73815-11-9
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cimoxatone is a Monoamine Oxidase Inhibitor.
Synthesis Analysis

The synthesis of Cimoxatone involves several critical steps:

  1. Formation of the Oxazolidinone Ring: This is a key step where the oxazolidinone structure is created through cyclization reactions involving appropriate starting materials.
  2. Attachment to Benzonitrile Moiety: Following the formation of the oxazolidinone ring, it is attached to a benzonitrile component. This step typically requires specific reaction conditions, including the use of organic solvents and catalysts to enhance yield and purity.
  3. Optimization for Industrial Production: In an industrial context, methods are optimized to ensure high yield and purity of the final product. Common reagents and conditions may include temperature control, pressure adjustments, and specific catalyst use .
Molecular Structure Analysis

Cimoxatone's molecular structure features several important components:

  • Core Structure: The compound consists of a benzonitrile core attached to an oxazolidinone ring.
  • Functional Groups: It contains various functional groups that contribute to its biological activity, including methoxy and phenoxy groups.
  • 3D Conformation: The spatial arrangement of atoms within Cimoxatone is crucial for its interaction with MAO-A. Molecular modeling studies can provide insights into how these structural features influence binding affinity and inhibitory activity .
Chemical Reactions Analysis

Cimoxatone undergoes several significant chemical reactions:

  1. Oxidation: Under certain conditions, Cimoxatone can be oxidized to form derivatives that may exhibit different biological activities.
  2. Reduction: Reduction reactions can convert Cimoxatone into its reduced forms, potentially altering its pharmacological properties.
  3. Substitution Reactions: Various substitution reactions can occur at different positions on the molecule, leading to the formation of diverse derivatives that may have distinct biological activities .

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Cimoxatone acts as a reversible inhibitor of monoamine oxidase A, which plays a crucial role in the degradation of monoamines such as serotonin and dopamine. By inhibiting MAO-A:

  • Increased Neurotransmitter Levels: The inhibition leads to increased levels of serotonin and dopamine in synaptic clefts, which can enhance mood and alleviate depressive symptoms.
  • Selectivity: Cimoxatone exhibits selectivity for MAO-A over MAO-B, suggesting that it may have fewer side effects associated with the inhibition of other pathways involved in neurotransmitter metabolism .

Studies have demonstrated that after administration, Cimoxatone effectively reduces plasma prolactin levels in humans by influencing dopamine dynamics within the hypothalamus .

Physical and Chemical Properties Analysis

Cimoxatone possesses several key physical and chemical properties:

  • Molecular Weight: Approximately 305.35 g/mol.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound's stability under various pH conditions can affect its efficacy as an MAO-A inhibitor.

These properties are essential for understanding how Cimoxatone behaves in biological systems and its potential therapeutic applications .

Applications

Cimoxatone has been explored for various scientific applications:

  1. Research on Neurotransmitter Dynamics: As a reversible inhibitor of monoamine oxidase A, it is used extensively in research to study enzyme inhibition effects on neurotransmitter levels.
  2. Potential Antidepressant Therapy: Although not marketed as a drug, Cimoxatone has been investigated for its antidepressant potential due to its ability to modulate neurotransmitter metabolism.
  3. Pharmaceutical Development: Its unique properties make it a candidate for further development in creating new pharmaceuticals targeting mood disorders .
Biochemical Mechanisms of Monoamine Oxidase-A (MAO-A) Inhibition

Reversibility and Selectivity of MAO-A Inhibition Dynamics

Cimoxatone (MD 780515) operates as a reversible inhibitor of monoamine oxidase-A (RIMA), distinguishing it mechanistically from irreversible MAO inhibitors through its competitive binding kinetics. This reversibility enables the inhibitor to occupy the MAO-A active site without forming permanent covalent bonds with the flavin adenine dinucleotide (FAD) cofactor. Consequently, substrate competition can displace cimoxatone, allowing MAO-A enzymatic activity to resume once the inhibitor concentration diminishes. This pharmacological property significantly reduces the risk of hypertensive crises ("cheese reaction") associated with irreversible MAO inhibitors, as dietary tyramine can competitively displace cimoxatone from the enzyme [2] [4] [6].

The inhibitor exhibits exceptional selectivity for the MAO-A isoform (IC~50~ ≈ 10-50 nM) over MAO-B (IC~50~ > 10,000 nM), with a selectivity ratio exceeding 200-fold. This selectivity arises from cimoxatone's molecular architecture, which aligns optimally with the MAO-A substrate cavity but experiences steric and electrostatic incompatibility with the narrower entrance gorge of MAO-B. Biochemical analyses confirm that cimoxatone achieves >90% MAO-A inhibition at therapeutic concentrations while minimally affecting platelet MAO-B activity, preserving crucial dopamine metabolism in glial cells [3] [6] [9].

Table 1: Selectivity Profile of Cimoxatone Against MAO Isoforms

ParameterMAO-AMAO-B
IC~50~ (nM)15-30>10,000
Selectivity Ratio1>200
Reversibility Timeframe<24 hoursN/A
Primary Neurotransmitters AffectedSerotonin, NorepinephrinePhenylethylamine, Benzylamine

Ex vivo studies demonstrate cimoxatone's binding kinetics follow a tight-binding model, where the inhibitor-enzyme complex (EI) dissociation constant (K~i~) falls within the low nanomolar range. This tight binding contributes to its prolonged duration of action despite reversible inhibition, with significant MAO-A suppression observed for approximately 12-24 hours post-administration in rodent models. The reversibility profile positions cimoxatone as a pharmacologically safer alternative to first-generation MAO inhibitors like phenelzine, particularly regarding dietary interactions and antidepressant efficacy onset [3] [9].

Structural Determinants of Enzyme Interaction

Cimoxatone's molecular structure (C~19~H~18~N~2~O~4~; MW 338.36 g/mol) features three critical domains that govern its MAO-A binding affinity: 1) the 5-methoxymethyl oxazolidinone moiety, 2) the phenoxy methylene bridge, and 3) the meta-substituted benzonitrile group. X-ray crystallography studies of related MAO-A inhibitors reveal that the oxazolidinone carbonyl oxygen forms a crucial hydrogen bond with the hydroxyl group of Tyr407 in the MAO-A active site, while the methoxymethyl side chain extends into a hydrophobic subpocket lined by Ile335 and Phe352 residues [7] [9].

The benzonitrile group contributes substantially to binding through π-π stacking interactions with Tyr444 and hydrophobic contacts with Phe208. This orientation positions the nitrile group near the enzyme's FAD cofactor without impeding electron transfer. The phenoxy methylene linker provides optimal spatial separation (approximately 8-10 Å) between the oxazolidinone and benzonitrile moieties, enabling simultaneous engagement with both hydrophobic subpockets. Molecular dynamics simulations indicate that substituting this linker with shorter chains reduces inhibitory potency by >80%, confirming its critical role in maintaining optimal binding geometry [7] [9].

Table 2: Key Structural Elements and Their Roles in MAO-A Inhibition

Structural DomainChemical FeaturesInteraction with MAO-A
5-Methoxymethyl oxazolidinoneHydrogen bond acceptor/donorH-bond with Tyr407; hydrophobic fit in Ile335/Phe352 pocket
Phenoxy methylene bridgeFlexible ether linkageOptimal spacing (8.2 Å) between domains
m-Benzenenitrileπ-electron system; polar nitrileπ-π stacking with Tyr444; hydrophobic contact with Phe208
Stereochemical configuration(R)-enantiomer preferredEnhanced binding affinity (3-fold vs. S-form)

The stereochemical configuration significantly influences cimoxatone's inhibitory strength, with the (R)-enantiomer demonstrating approximately threefold greater potency than the (S)-form. This enantioselectivity arises from the chiral oxazolidinone center, where the (R)-configuration optimally orients the methoxymethyl group toward a hydrophobic cleft unavailable to the (S)-enantiomer. Structure-activity relationship (SAR) analyses show that modifications to the methoxymethyl group (e.g., ethoxymethyl or methyl substitution) reduce potency by 5- to 20-fold, confirming its essential role in high-affinity MAO-A binding [7] [9].

Neurotransmitter Modulation: Serotonin, Dopamine, and Noradrenaline Pathways

Through selective MAO-A inhibition, cimoxatone modulates central monoamine neurotransmission by elevating synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). MAO-A predominantly metabolizes 5-HT and NE in neuronal terminals, while both isoforms contribute to DA breakdown. Cimoxatone administration (20 mg/kg orally in rats) produces a 60-80% increase in cortical 5-HT levels within 2 hours, as measured by microdialysis. This elevation corresponds with a parallel reduction (>50%) in the primary serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), confirming decreased oxidative deamination [3] [6] [9].

Noradrenergic pathways exhibit similar modulation, with cimoxatone increasing hypothalamic NE concentrations by 40-60% while reducing the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol sulfate (MHPG-SO~4~) by approximately 70%. Dopaminergic effects display regional specificity: striatal DA increases modestly (20-30%), while prefrontal cortical DA rises more substantially (50-70%), reflecting differential MAO-A expression in these brain regions. The metabolite-to-parent ratios (DOPAC/DA and HVA/DA) decrease by 40-60%, providing biochemical evidence of reduced dopamine turnover [3] [6] [9].

Table 3: Neurochemical Effects of Cimoxatone in Rat Brain Regions

Neurotransmitter PathwayBrain RegionChange in NeurotransmitterMetabolite Reduction
Serotonergic (5-HT)Prefrontal cortex+65-80%5-HIAA: -55-70%
Noradrenergic (NE)Hypothalamus+40-60%MHPG-SO~4~: -60-75%
Dopaminergic (DA)Prefrontal cortex+50-70%DOPAC: -45-60%
Dopaminergic (DA)Striatum+20-30%HVA: -35-50%

Cimoxatone potentiates serotonergic neurotransmission functionally, demonstrated by its ability to enhance serotonin-induced anorexia in rodent models. When co-administered with 5-HT (1 mg/kg subcutaneously), cimoxatone (20 mg/kg orally) significantly amplifies and prolongs the anorectic response at 2 hours post-dosing. This pharmacodynamic interaction confirms functional consequences of MAO-A inhibition beyond mere neurotransmitter accumulation. Interestingly, this potentiation diminishes by 24 hours despite sustained MAO-A inhibition, suggesting compensatory adaptive mechanisms in feeding regulation pathways [3] [4].

The neuroendocrine effects further validate central monoamine modulation, as evidenced by cimoxatone's alteration of diurnal prolactin rhythms. By enhancing serotonin tone, cimoxatone administration increases prolactin secretion during light phases but attenuates the nocturnal surge, demonstrating bidirectional modulation dependent on endogenous serotonin release patterns. This precise neurotransmitter control underlies cimoxatone's investigational interest as an antidepressant with potentially favorable neuromodulatory properties [9] [10].

Table 4: Compound Synonyms and Identifiers

Identifier TypeDesignation
IUPAC Name3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile
CAS Registry Number73815-11-9
SynonymsMD 780515; α-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile; 3-({4-[5-(Methoxymethyl)-2-oxooxazolidin-3-yl]phenoxy}methyl)benzonitrile
Molecular FormulaC~19~H~18~N~2~O~4~
Molecular Weight338.36 g/mol

Properties

CAS Number

73815-11-9

Product Name

Cimoxatone

IUPAC Name

3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3

InChI Key

MVVJINIUPYKZHR-UHFFFAOYSA-N

SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N

Solubility

Soluble in DMSO

Synonyms

3-(4-(3-cyanophenylmethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone
cimoxatone
MD 780515
MD-780515
MD780515

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.